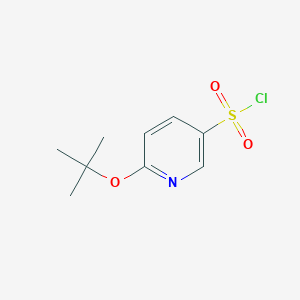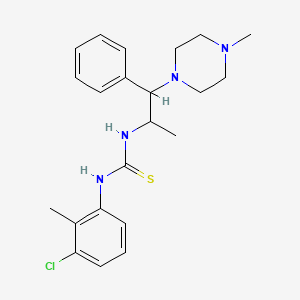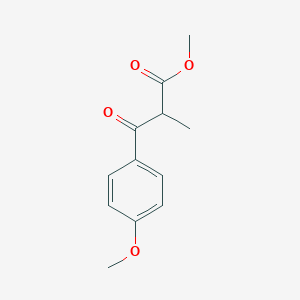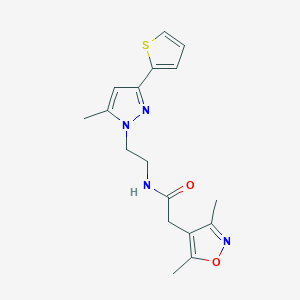![molecular formula C24H21NO5 B2675209 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid CAS No. 2402829-01-8](/img/structure/B2675209.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Synthesis Analysis
The synthesis of this compound is likely to involve the use of a C-H Activation methodology . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). In this case, the Fmoc group would be introduced via a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the Fmoc group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group . The carbamate group is in turn attached to the rest of the molecule via an ether linkage .Chemical Reactions Analysis
As a compound containing an Fmoc group, “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” would be expected to undergo reactions typical of Fmoc-protected amino acids. These include deprotection under mild basic conditions, and reaction with amines to form peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” would be expected to be influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and bulky, which could affect the solubility and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes designed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, based on modifications of xanthen-3-on-9-yl benzoic acid derivatives, offer tools for studying the roles of hROS in biological and chemical applications. Their work demonstrates the potential of fluorenyl derivatives in developing sensitive diagnostic tools for oxidative stress and related processes (Setsukinai et al., 2003).
Synthesis of Oligomers and Peptide Sequences
C. Gioeli and J. Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during the synthesis of complex molecules, including peptides. This approach is crucial in the synthesis of bioactive molecules and therapeutic agents, showcasing the role of fluorenyl derivatives in facilitating the synthesis of potentially complex organic structures (Gioeli & Chattopadhyaya, 1982).
Fluorene-based Metal-ion Sensing Probes
K. Belfield et al. (2010) investigated the photophysical, photochemical, and metal ion sensing properties of a fluorene derivative, demonstrating high sensitivity and selectivity to Zn2+ ions. This research highlights the potential of fluorenyl derivatives in developing efficient sensors for metal ions, which are critical in environmental monitoring, biotechnology, and medical diagnostics (Belfield et al., 2010).
Inhibitors of Cell Adhesion Processes
G. S. Hamilton et al. (1995) explored fluoren-9-ylalkanoic and alkylbenzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Their work contributes to the development of anti-inflammatory agents by inhibiting neutrophil recruitment, offering insights into the therapeutic potential of fluorenyl derivatives in treating inflammatory diseases (Hamilton et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of Fmoc-protected amino acids like “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a well-established practice in peptide synthesis . Future research may focus on developing new methods for the synthesis of these compounds, or on finding new applications for them in the synthesis of complex peptides .
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLJAMWEBFBINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)